(4Z)-2-(4-tert-butylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butylphenyl group and a naphthylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the naphthylmethylidene group: This can be done through a condensation reaction with a naphthaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction could produce dihydro-oxazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the tert-butyl and naphthyl groups.
4,5-Dihydro-1,3-oxazole-2-carboxylic acid: Contains a carboxylic acid group instead of the naphthylmethylidene group.
Properties
Molecular Formula |
C24H21NO2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H21NO2/c1-24(2,3)20-12-10-18(11-13-20)22-25-21(23(26)27-22)15-16-8-9-17-6-4-5-7-19(17)14-16/h4-15H,1-3H3/b21-15- |
InChI Key |
QQAFWVVCBKLFGZ-QNGOZBTKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Origin of Product |
United States |
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